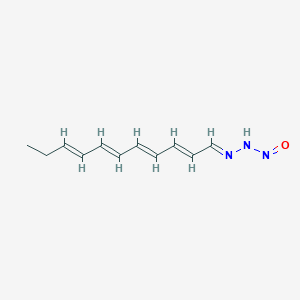
Triacsin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triacsin B is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms, forming a distinctive molecular framework.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triacsin B typically involves multi-step organic reactions. The process begins with the preparation of the undeca-2,4,6,8-tetraenylidene intermediate, which is then reacted with nitrous amide under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated control systems, and advanced purification techniques to ensure high-quality output.
Analyse Des Réactions Chimiques
Types of Reactions
Triacsin B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; often in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles; typically in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Applications De Recherche Scientifique
Triacsin B has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of Triacsin B involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Triacsin B shares similarities with other polyunsaturated compounds and nitrous amide derivatives.
Uniqueness
- The unique structure of this compound, with its specific arrangement of double bonds and functional groups, distinguishes it from other compounds. This uniqueness contributes to its distinct chemical properties and potential applications.
Propriétés
Numéro CAS |
105201-47-6 |
|---|---|
Formule moléculaire |
C10H19NO4S |
Poids moléculaire |
205.26 g/mol |
Nom IUPAC |
N-[(E)-[(2E,4E,6E,8E)-undeca-2,4,6,8-tetraenylidene]amino]nitrous amide |
InChI |
InChI=1S/C11H15N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-11H,2H2,1H3,(H,13,15)/b4-3+,6-5+,8-7+,10-9+,12-11+ |
Clé InChI |
UNHSVZVRFBRLAW-STAPSFGWSA-N |
SMILES |
CCC=CC=CC=CC=CC=NNN=O |
SMILES isomérique |
CC/C=C/C=C/C=C/C=C/C=N/NN=O |
SMILES canonique |
CCC=CC=CC=CC=CC=NNN=O |
Synonymes |
triacsin B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


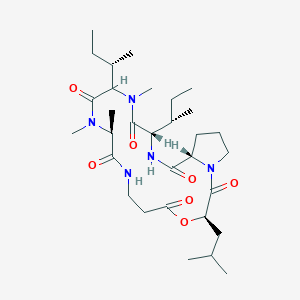
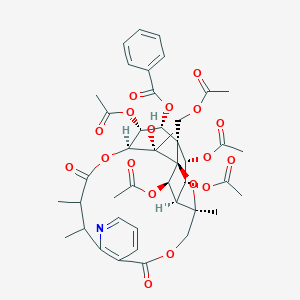

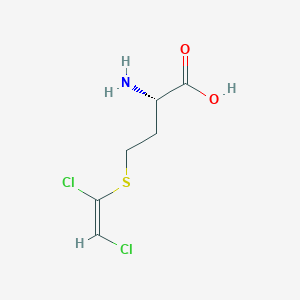
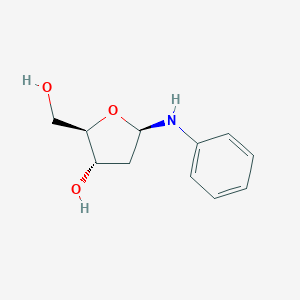
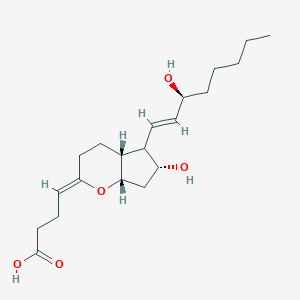
![3-[18-(2-Carboxylatoethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;iron(2+)](/img/structure/B217396.png)
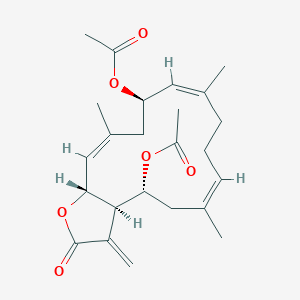
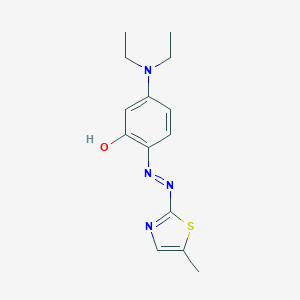

![2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine](/img/structure/B217430.png)

![1-Hydroxymethyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B217445.png)
![2-[3-[4,5-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxyphenyl]-5,7-dimethoxychromen-4-one](/img/structure/B217446.png)
